

# Nizofenone: A Technical Overview of its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nizofenone

Cat. No.: B1679012

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## Abstract

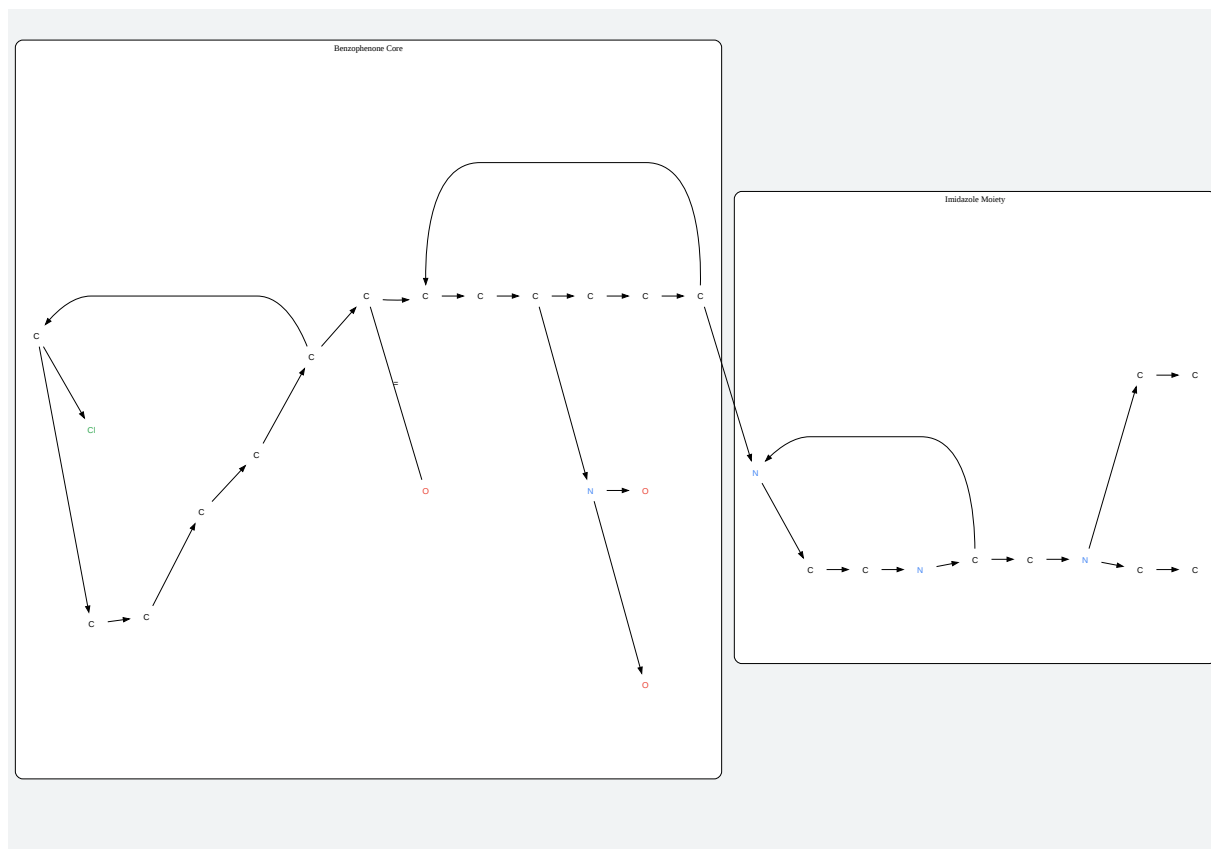
**Nizofenone** is a neuroprotective agent that has demonstrated efficacy in mitigating neuronal damage following cerebral anoxia. This technical guide provides a detailed examination of the chemical structure of **Nizofenone**, its physicochemical properties, and relevant experimental methodologies for its study. The intended audience for this document includes researchers, scientists, and professionals engaged in drug development and neuroscience.

## Chemical Structure and Identification

**Nizofenone** is chemically identified as (2-chlorophenyl)(2-{2-[(diethylamino)methyl]-1H-imidazol-1-yl}-5-nitrophenyl)methanone.<sup>[1]</sup> Its structure comprises a central benzophenone core, substituted with a chloro group, a nitro group, and a diethylaminomethyl-imidazole moiety.

The canonical SMILES representation for **Nizofenone** is: Clc1ccccc1C(=O)c3cc(ccc3n2ccnc2CN(CC)CC)<sup>[1]</sup>

Below is a two-dimensional representation of the **Nizofenone** chemical structure.



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Caption: 2D chemical structure of **Nizofenone**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Nizofenone** is presented in the table below.

Property	Value	Reference
Molecular Formula	C21H21ClN4O3	[1][2][3]
Molecular Weight	412.87 g/mol	
CAS Number	54533-85-6	
Melting Point	75-76 °C	
Boiling Point	609.7 °C at 760 mmHg	
Density	1.28 g/cm <sup>3</sup>	
Flash Point	322.5 °C	
Vapor Pressure	8.3 x 10 <sup>-15</sup> mmHg at 25°C	
Refractive Index	1.623	
pKa (Predicted)	8.75 ± 0.25	

## Mechanism of Action

**Nizofenone** exerts its neuroprotective effects through a multifactorial mechanism. The core of its action is the amelioration of the imbalance between energy demand and supply in ischemic brain tissue. It has been shown to inhibit the excessive release of glutamate and the accumulation of lactate during and after an ischemic event. Furthermore, **Nizofenone** possesses radical-scavenging properties, comparable to vitamin E, which allows it to inhibit lipid peroxidation induced by oxygen radicals. This combination of effects helps to reduce neuronal cell death and preserve brain tissue integrity following anoxic or ischemic insults.

## Experimental Protocols

### Synthesis of Nizofenone

Detailed, step-by-step synthesis protocols for **Nizofenone** are described in patents DE 2403416 and US 3915981. Unfortunately, the specific experimental procedures from these patents were not available in the public domain resources accessed for this guide.

## In Vivo Model of Global Cerebral Ischemia: 4-Vessel Occlusion (4-VO) in Rats

A common and relevant experimental model to evaluate the neuroprotective effects of compounds like **Nizofenone** is the 4-vessel occlusion (4-VO) model in rats. This procedure induces transient forebrain ischemia, leading to delayed neuronal death, particularly in the CA1 region of the hippocampus.

**Objective:** To induce a controlled and reproducible global cerebral ischemic event in rats to study the pathophysiology of ischemic brain injury and to test the efficacy of neuroprotective agents.

**Methodology:**

The 4-VO model is a two-day surgical procedure:

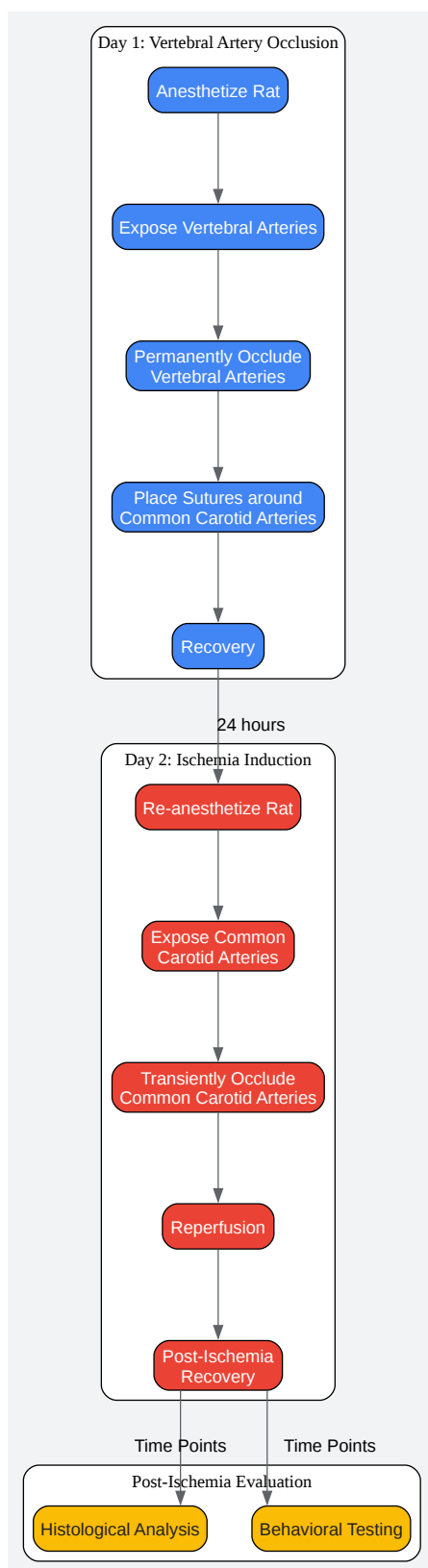
- Day 1: Vertebral Artery Cauterization
  - The rat is anesthetized, and the alar foramina of the first cervical vertebra are exposed.
  - The vertebral arteries are permanently occluded by electrocauterization.
  - Loose silk sutures are placed around each common carotid artery for subsequent occlusion.
  - The incisions are closed, and the animal is allowed to recover.
- Day 2: Transient Common Carotid Artery Occlusion
  - The rat is re-anesthetized.
  - The previous neck incision is reopened to expose the common carotid arteries.
  - Global cerebral ischemia is induced by tightening the sutures or applying atraumatic clips to occlude both common carotid arteries for a defined period (e.g., 10-30 minutes).
  - Following the ischemic period, the clips or sutures are removed to allow for reperfusion of the brain.

- The incision is closed, and the animal is monitored during recovery.

Post-Procedure Evaluation:

- **Histological Analysis:** Brain tissue is collected at various time points post-ischemia to assess neuronal damage, typically using staining methods like cresyl violet or Fluoro-Jade.
- **Behavioral Testing:** Cognitive deficits, particularly spatial memory, are often assessed using tasks such as the Morris water maze.

Below is a diagram illustrating the workflow for the 4-Vessel Occlusion experimental model.



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Caption: Workflow of the 4-Vessel Occlusion model.

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Address: 3281 E Guasti Rd

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